Product packaging for Farrerol(Cat. No.:CAS No. 95403-16-0)

Farrerol

Cat. No.: B1141493
CAS No.: 95403-16-0
M. Wt: 300.31
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Description

Contextualization of Farrerol (B190892) as a Flavanone (B1672756)

This compound belongs to the flavonoid class of polyphenolic compounds. Flavonoids are characterized by a basic structural skeleton of the diphenylpropane type (C6-C3-C6), consisting of three rings (A, B, and C). taylorandfrancis.com Within the flavonoid family, this compound is classified as a flavanone. taylorandfrancis.comphytolab.com Flavanones are a subclass of flavonoids that possess a saturated bond between the C2 and C3 carbons in the C-ring and a ketone group at the C4 position. This compound's specific chemical structure is (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4-benzopyrone, with a molecular formula of C₁₇H₁₆O₅ and a molecular weight of 300.31 g/mol . phytolab.comnih.govselleckchem.comresearchgate.netsigmaaldrich.com It shares the same core flavanone structure as naringenin (B18129) but is distinguished by the presence of two additional methyl groups on the A-ring. mdpi.com

Overview of Historical and Ethnobotanical Significance of Rhododendron dauricum L. in Traditional Medicine

Evolution of this compound Research: From Isolation to Mechanistic Elucidation

The study of this compound has evolved significantly since its initial isolation from Rhododendron dauricum L. Early research focused on identifying the chemical constituents of the plant responsible for its traditional medicinal properties. The isolation of this compound marked a key step in this process. Following isolation, research progressed to characterize its chemical structure and confirm its presence as a major bioactive component in Rhododendron dauricum L. sigmaaldrich.com

Subsequent research has delved into the diverse biological and pharmacological activities of this compound, aiming to elucidate the underlying mechanisms responsible for these effects. Studies have explored its potential in various areas, including anti-inflammatory, antioxidant, and antibacterial activities, among others. nih.govselleckchem.commdpi.comtandfonline.comnih.govfrontiersin.orgnih.govfrontiersin.orgglpbio.com For instance, research has investigated this compound's effects on inflammatory mediators and signaling pathways. selleckchem.comtandfonline.comnih.gov The antioxidant properties have been linked to the activation of pathways like Nrf2/ARE. tandfonline.comnih.govfrontiersin.orgnih.govfrontiersin.org Studies have also examined its impact on cellular processes such as proliferation, migration, and apoptosis in various cell lines. researchgate.netfrontiersin.orgdaneshyari.commdpi.com

More recent research has explored the stereoselectivity of this compound enantiomers in in vivo processes and bioactivity, revealing differences in pharmacokinetic characteristics and interactions with certain enzymes and targets. mdpi.com Furthermore, novel applications of this compound have emerged, such as its identification as a potentiator of CRISPR/Cas9-mediated genome editing by promoting homologous recombination. nih.govelifesciences.org This indicates a broadening scope of this compound research beyond its traditionally associated therapeutic areas. The development of analytical methods, such as UHPLC-Q-TOF-MS/MS, has also facilitated the study of this compound metabolism, providing insights into its biotransformation in biological systems. nih.gov

The evolution of this compound research reflects a progression from the initial identification of a natural product based on ethnobotanical knowledge to detailed investigations of its chemical properties, biological activities, and molecular mechanisms, highlighting its potential for various applications.

Properties

CAS No.

95403-16-0

Molecular Formula

C₁₇H₁₆O₅

Molecular Weight

300.31

Synonyms

(±)-4’,5,7-Trihydroxy-6,8-dimethyl-flavanone;  (±)-Farrerol;  rac-2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4H-1-Benzopyran-4-one

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Farrerol

Botanical Sources of Farrerol (B190892): Emphasis on Rhododendron dauricum L. (Ericaceae)

This compound is predominantly isolated from plants belonging to the genus Rhododendron, which is part of the Ericaceae family. The most emphasized botanical source is Rhododendron dauricum L. nih.govfrontiersin.orgnih.govbiotech-asia.org. This species is commonly known by traditional names such as 'Man-shan-hong' or 'Yingshanhong' in China. nih.govfrontiersin.orgnih.govbiotech-asia.org Rhododendron dauricum is a semi-evergreen shrub native to regions including Eastern Siberia, Mongolia, North China, and Hokkaido, Japan. wikipedia.org The dried leaves of Rhododendron dauricum are traditionally utilized as a source of this compound. nih.govfrontiersin.org While Rhododendron dauricum is a primary source, this compound has also been identified in other Rhododendron species, such as Rhododendron aganniphum. plos.orgfrontiersin.org

Advanced Extraction and Purification Techniques for this compound from Plant Matrixes

The extraction and purification of this compound from plant materials involve a variety of techniques aimed at separating the target compound from other plant constituents. General methods for extracting natural products from plants include techniques such as hot water extraction, ultrasonic-assisted extraction, enzyme-assisted extraction, microwave-assisted extraction, supercritical fluid extraction, and freeze-thaw cold pressing. researchgate.net

For the separation and purification of compounds like this compound, various chromatographic methods are employed. These include Thin-Layer Chromatography (TLC), High-Performance Thin-Layer Chromatography (HPTLC), Paper Chromatography, Column Chromatography, Gas Chromatography, Overpressured Layer Chromatography (OPLC), and High-Performance Liquid Chromatography (HPLC). nih.gov Among these, Column Chromatography and TLC are frequently utilized due to their convenience, cost-effectiveness, and the availability of diverse stationary phases. nih.gov

A specific and more advanced approach for the selective extraction and purification of this compound, particularly from species like Rhododendron aganniphum, involves the use of dummy molecularly imprinted polymers (d-MIP) coupled with HPLC. plos.orgfrontiersin.orgresearchgate.net This technique utilizes a dummy template, such as quercetin, to create polymers with specific binding sites for this compound, enabling its targeted isolation from complex plant extracts. frontiersin.org

It is worth noting that the natural extraction yield of this compound from its botanical sources can sometimes be low, which has led to the development of chemical synthesis methods for this compound and its derivatives to overcome this limitation. nih.govfrontiersin.org A traditional method for extracting flavonoids, including this compound, from Rhododendron dauricum involves sequential hot water extraction, concentration of the filtrate, dissolution in ethanol, and subsequent enrichment using polyamide column chromatography. mdpi.com

Biosynthetic Pathways and Precursors of this compound in Plants

This compound belongs to the flavanone (B1672756) class, which is a subgroup of the larger family of polyphenol compounds known as flavonoids. nih.govfrontiersin.org Flavonoids are widely distributed natural products in higher plants and are synthesized through complex metabolic routes. nih.gov

The biosynthesis of flavonoids in plants occurs via the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to 4-coumaroyl-CoA. nih.govfrontiersin.orgbiotech-asia.orgwikipedia.orgroyalsocietypublishing.org A key enzyme in the flavonoid biosynthetic pathway is chalcone (B49325) synthase (CHS). frontiersin.orgnih.govwikipedia.orgplos.orgnih.govmdpi.comwikipedia.org CHS catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form chalcones, such as naringenin (B18129) chalcone. frontiersin.orgnih.govwikipedia.orgplos.orgnih.govmdpi.comwikipedia.org Following the formation of a chalcone, chalcone isomerase (CHI) catalyzes the intramolecular cyclization and isomerization of the chalcone into a flavanone. frontiersin.orgnih.govwikipedia.orgplos.orgmdpi.com For instance, naringenin chalcone is isomerized to the flavanone naringenin. frontiersin.orgnih.govwikipedia.orgplos.orgmdpi.com

As this compound is a flavanone, its biosynthesis follows this general pathway up to the formation of a flavanone precursor. Recent research specifically on Rhododendron dauricum has identified a Chalcone di-C-Methyltransferase, referred to as RdCMT. researchgate.net Studies involving the de novo biosynthesis of this compound in Pichia pastoris using enzymes from Rhododendron dauricum suggest that a chalcone precursor is involved and that methylation, catalyzed by RdCMT, plays a role in the specific biosynthetic route leading to this compound in this plant species. researchgate.net This indicates that the pathway involves the conversion of a specific chalcone into this compound, likely through a methylation step mediated by RdCMT, following the initial steps of the general flavonoid biosynthesis pathway.

Chemical Synthesis and Derivatization of Farrerol

Strategies for Total Synthesis of Farrerol (B190892)

Total synthesis of this compound involves constructing the molecule from simpler chemical precursors through multi-step reaction sequences smolecule.com. General approaches to synthesizing flavanone (B1672756) derivatives, which include this compound, can involve condensation reactions between appropriate aldehydes and ketones smolecule.com. While detailed, specific total synthesis strategies for this compound were not extensively described in the examined literature, the principle involves building the characteristic flavanone scaffold and incorporating the specific substitution pattern (hydroxyl and methyl groups) found in this compound.

Semi-Synthesis Approaches and Chemical Modification of this compound

Semi-synthesis of this compound typically utilizes naturally isolated precursors or related compounds as starting materials, followed by chemical transformations to yield this compound or its derivatives. One reported partial synthesis of this compound was conducted starting from matteucinol, a compound isolated from the fern Chingia sakayensis researchgate.net. This semi-synthetic route involved the use of hydrobromic acid as a reagent researchgate.net. Two methods were explored: one using hydrobromic acid and refluxing for 10 hours, and another using hydrobromic acid in glacial acetic acid and refluxing for 4 hours researchgate.net. The latter method, using hydrobromic acid in glacial acetic acid, was found to be more effective, yielding this compound with a higher percentage yield (87.7% vs. 63.5%) researchgate.net. The synthesized this compound was purified by recrystallization from chloroform (B151607) and identified using spectroscopic methods (UV, IR, and MS) and comparison with literature data researchgate.net.

Beyond its synthesis, this compound can undergo various chemical modifications. In vivo and in vitro studies have identified several metabolic transformations of this compound, including oxidation, reduction, (de)methylation, glucose conjugation, glucuronide conjugation, sulfate (B86663) conjugation, N-acetylation, and N-acetylcysteine conjugation smolecule.comnih.gov. These metabolic reactions highlight the potential sites and types of chemical modifications that can occur on the this compound scaffold smolecule.comnih.gov. Chemical modification of bioactive molecules, including natural products like this compound, is a common strategy to improve their properties rsc.orgbiomers.netuzh.ch.

Development of this compound Derivatives for Enhanced Biological Activity

The development of this compound derivatives through chemical modification aims to enhance specific biological activities and potentially improve pharmacokinetic properties nih.govresearchgate.netnih.govspandidos-publications.com. A series of new flavanone derivatives of this compound have been synthesized using convenient methods researchgate.netnih.gov. These derivatives have been evaluated for various biological activities, including anti-tumor activity against human cancer cell lines (Bel-7402, HL-60, BGC-823, and KB), protein tyrosine kinase (PTK) inhibitor activity, cytoprotective activity against hydrogen peroxide-induced injury in human umbilical vein endothelial cells, and anti-atherosclerosis activity on vascular smooth muscle cells (VSMCs) researchgate.netnih.gov.

Preliminary structure-activity relationship (SAR) studies have been conducted on these this compound derivatives researchgate.netnih.gov. For instance, studies on vasorelaxant properties of this compound derivatives indicated that the type and position of substituents on the B ring play an important role in activity spandidos-publications.com. An electron-withdrawing substituent in the ortho position of the phenyl group (ring B) was found to be crucial for improved vasorelaxation activity, while a hydroxyl or methoxy (B1213986) group was unfavorable spandidos-publications.com. Conversely, a para electron-donating group could increase the activity spandidos-publications.com. Another study evaluating activity against VSMCs identified specific derivatives, such as 5,7-dihydroxy-6,8-dimethyl-2-(2-nitrophenyl)chroman-4-one (7f) and 2,3-dibromo-4,5-dihydroxydiphenylmethanone (7j), exhibiting high activity with IC₅₀ values of 9.9 and 6.7 μmol/L, respectively researchgate.net.

Pharmacological Activities and Underlying Molecular Mechanisms of Farrerol

Anti-inflammatory Mechanisms

The anti-inflammatory properties of farrerol (B190892) have been investigated in several in vitro and in vivo models, revealing its ability to mitigate inflammatory processes through multiple mechanisms. nih.govtandfonline.comscispace.comnih.govnih.gov

Inhibition of Pro-inflammatory Cytokine Production in Preclinical Models

This compound has been shown to decrease the production of several key pro-inflammatory cytokines in various preclinical models. Studies have demonstrated that this compound treatment significantly reduces the levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in LPS-induced RAW264.7 cells. nih.govmdpi.comnih.govmedchemexpress.com In a mouse model of TNBS-induced colitis, this compound administration markedly decreased the production of IL-1β, IL-6, and TNF-α in colon tissue. nih.gov Similarly, in LPS-induced mouse mastitis, this compound significantly inhibited the protein levels of TNF-α, IL-6, and IL-1β in a dose-dependent manner. mdpi.comsemanticscholar.org this compound also suppressed the upregulation of IL-6, IL-1β, and TNF-α induced by MPP⁺ in BV-2 microglial cells. researchgate.netresearchgate.net While some studies indicate this compound's effectiveness against these cytokines, one study on an LPS-induced acute lung injury model reported no effect of this compound on TNF-α, IL-6, and IL-8 levels. plos.org

Modulation of Inflammatory Mediators

Beyond cytokines, this compound also modulates the production and expression of crucial inflammatory mediators. Research indicates that this compound remarkably inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.netnih.gov This inhibition is associated with the reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis. nih.govmdpi.comnih.govnih.govscispace.comnih.gov For instance, in IL-1β-stimulated human osteoarthritis chondrocytes, this compound significantly inhibited IL-1β-induced NO and PGE2 production, as well as COX-2 and iNOS expression. nih.gov Similar findings were observed in LPS-induced RAW264.7 cells and mouse mammary epithelial cells, where this compound inhibited the production of iNOS and COX-2. nih.govmdpi.com

Crosstalk with Key Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound are closely linked to its interaction with central signaling pathways that orchestrate the inflammatory response.

The NF-κB pathway is a pivotal regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. This compound has been consistently shown to inhibit the activation of the NF-κB pathway. nih.govtandfonline.comnih.govmedchemexpress.comresearchgate.netplos.orgresearchgate.netnih.govscispace.comchemfaces.com This inhibition often involves the suppression of NF-κB p65 phosphorylation and IκBα degradation, which are critical steps for NF-κB nuclear translocation and activity. nih.govtandfonline.comnih.govplos.orgnih.govscispace.com For example, in LPS-induced BV-2 cells, this compound inhibited NF-κB p65 and AKT phosphorylation. nih.gov In a mouse asthma model, this compound markedly attenuated the activation of phosphorylation of NF-κB subunit p65 both in vivo and in vitro. plos.org this compound treatment also blocked OVA-induced IκBα degradation in a dose-dependent manner in this model. plos.org Studies in human gingival fibroblasts and osteoarthritis chondrocytes also demonstrated that this compound inhibited NF-κB activation. nih.govnih.gov

MAPK cascades, including ERK1/2, JNK1/2, and p38 MAPK, are crucial signaling pathways involved in mediating inflammatory responses. This compound has been reported to modulate the phosphorylation of proteins within these cascades, although the effects can vary depending on the cell type and stimulus. nih.govtandfonline.comscispace.comnih.govmdpi.commedchemexpress.comsemanticscholar.orgfrontiersin.orgnih.govnih.gov In LPS-induced RAW264.7 cells and mouse mastitis models, this compound was found to suppress the phosphorylation of ERK1/2, JNK1/2, and p38 MAPK. nih.govmdpi.commedchemexpress.comsemanticscholar.org this compound also reduced cisplatin-induced phosphorylation of JNK, p38, and ERK in vitro and in vivo, inhibiting the MAPK pathway in the context of nephrotoxicity. frontiersin.org However, some studies indicate that this compound may not have a significant effect on the phosphorylation of all MAPK members or that its effect might be context-dependent. nih.govtandfonline.comtandfonline.com For instance, one study noted that this compound inhibits NF-κB p65 and AKT phosphorylation but has no significant effect on MAPKs phosphorylation (ERK1/2, p38, and JNK1/2) in certain microglia cell lines. nih.govtandfonline.comtandfonline.com Conversely, this compound has also been shown to activate ERK in some cancer cell lines, highlighting the complexity of its interactions with MAPK pathways depending on the cellular context. nih.gov this compound has also been shown to inhibit serum-induced phosphorylation of ERK1/2 and p38 MAPK in vascular smooth muscle cells. nih.gov

The PI3K/Akt signaling pathway plays a significant role in various cellular processes, including inflammation and cell survival. This compound has been shown to modulate the activity of the PI3K/Akt axis, primarily by inhibiting the phosphorylation of Akt. nih.govtandfonline.comnih.govmedchemexpress.comsemanticscholar.orgplos.orgnih.govscispace.comchemfaces.comnih.gov This inhibition of Akt phosphorylation is considered a key mechanism contributing to this compound's anti-inflammatory effects in several models. nih.govtandfonline.comnih.govsemanticscholar.orgplos.orgnih.govscispace.com In an OVA-induced allergic asthma model, this compound markedly attenuated the activation of phosphorylation of Akt both in vivo and in vitro. plos.org this compound also significantly inhibited IL-1β-induced phosphorylation of PI3K and Akt in human osteoarthritis chondrocytes. nih.gov In LPS-induced BV-2 cells and mouse mastitis, this compound suppressed AKT phosphorylation. nih.govsemanticscholar.org Additionally, this compound's anti-inflammatory effects in human gingival fibroblasts were linked to its inhibition of PI3K and AKT phosphorylation. nih.gov However, in a study investigating hepatoprotective effects, this compound was found to increase AKT and PI3K phosphorylation, suggesting a context-dependent effect on this pathway. nih.govijbs.com

Summary of this compound's Effects on Inflammatory Pathways and Mediators

TargetEffect of this compound (Preclinical Models)Relevant Citations
IL-1βInhibition of production nih.govmdpi.comnih.govmedchemexpress.comresearchgate.net
IL-6Inhibition of production nih.govmdpi.comnih.govmedchemexpress.comresearchgate.net
IL-8Inhibition of production (in some models) nih.govtandfonline.com
TNF-αInhibition of production nih.govmdpi.comnih.govmedchemexpress.comresearchgate.net
NOInhibition of production nih.govtandfonline.comresearchgate.netnih.govscispace.com
PGE2Inhibition of production nih.govtandfonline.comresearchgate.netnih.govscispace.com
iNOSInhibition of expression nih.govtandfonline.comnih.govmdpi.comnih.govnih.govscispace.com
COX-2Inhibition of expression nih.govtandfonline.comnih.govmdpi.comnih.govnih.govscispace.com
NF-κB (p65 phosphorylation)Inhibition nih.govtandfonline.comnih.govmedchemexpress.comsemanticscholar.orgplos.orgnih.govscispace.comchemfaces.com
IκBα (degradation)Inhibition nih.govplos.orgtandfonline.com
ERK1/2 (phosphorylation)Inhibition (in some models), no significant effect (in others), activation (in specific contexts) nih.govtandfonline.comnih.govmdpi.commedchemexpress.comsemanticscholar.orgfrontiersin.orgnih.govnih.gov
JNK1/2 (phosphorylation)Inhibition (in some models), no significant effect (in others) nih.govtandfonline.comnih.govmedchemexpress.comsemanticscholar.orgfrontiersin.org
p38 MAPK (phosphorylation)Inhibition (in some models), no significant effect (in others) nih.govtandfonline.commdpi.commedchemexpress.comsemanticscholar.orgfrontiersin.orgnih.gov
PI3K (phosphorylation)Inhibition (in some models), increase (in specific contexts) nih.govtandfonline.complos.orgnih.govchemfaces.comnih.govijbs.com
Akt (phosphorylation)Inhibition (in some models), increase (in specific contexts) nih.govtandfonline.comnih.govmedchemexpress.comsemanticscholar.orgplos.orgnih.govscispace.comchemfaces.comnih.govijbs.com

Note: The interactive data table above summarizes findings from preclinical studies regarding this compound's effects on various inflammatory targets. The observed effects can be dependent on the specific experimental model and conditions used.

Toll-like Receptor 4 (TLR4) Signaling Pathway

Research indicates that this compound can modulate the Toll-like Receptor 4 (TLR4) signaling pathway, a key component of the innate immune system involved in initiating inflammatory responses. Studies have shown that this compound treatment attenuates the inflammatory response induced by stimuli like MPP⁺ in microglia cells by inhibiting the activation of the TLR4/NF-κB signaling pathway. researchgate.netresearchgate.netnih.gov This inhibition leads to a reduction in the overexpression of proinflammatory molecules such as IL-6, IL-1β, TNF-α, iNOS, and COX-2. researchgate.netresearchgate.net TLR4 knockdown has been shown to reduce the inflammatory response induced by MPP⁺ in BV2 cells, further supporting the involvement of the TLR4 pathway in this compound's anti-inflammatory effects. researchgate.netresearchgate.net

Preclinical in vivo Studies of Anti-inflammatory Efficacy (e.g., Colitis Models, Allergic Airway Inflammation)

Preclinical in vivo studies have demonstrated the anti-inflammatory efficacy of this compound in various disease models. In a mouse model of 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis, this compound administration significantly improved clinical indicators such as body weight changes, colon length, and clinical scores. frontiersin.orgresearchgate.netnih.gov It also attenuated damage to the intestinal epithelial barrier and markedly decreased the production of inflammatory cytokines. frontiersin.orgresearchgate.netnih.gov The anti-inflammatory effects in this model are suggested to be related to the inhibition of the phosphorylation of AKT, NF-κB, ERK1/2, and JNK1/2. nih.gov

This compound has also been shown to alleviate allergic airway inflammation in an allergic asthma model. tandfonline.com The mechanism of action in this model is reported to be related to the activation of phosphorylation of Akt and nuclear factor (NF)-κB subunit p65. tandfonline.com Additionally, this compound has demonstrated anti-inflammatory effects in other rodent models, including lipopolysaccharide (LPS)-induced mastitis and adjuvant-induced ankle injury. mdpi.comtandfonline.com In a mouse model of unilateral ureteral obstruction (UUO), this compound attenuated renal inflammation, as evidenced by reduced macrophage infiltration and decreased expression of chemokines like CXCL5 and MCP-1. mdpi.com

Antioxidant Mechanisms

This compound exhibits significant antioxidant properties through multiple mechanisms, including direct free radical scavenging and the enhancement of endogenous antioxidant defense systems. tandfonline.comscispace.com

Scavenging of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA)

This compound has been shown to effectively scavenge reactive oxygen species (ROS) and reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress. mdpi.comtandfonline.comtandfonline.comnih.govresearchgate.netnih.govscispace.comfrontiersin.org Studies in various cell types, including human endothelium-derived EA.hy926 cells and retinal pigment epithelial cells, have demonstrated that this compound treatment leads to a significant decrease in intracellular ROS levels and MDA production following oxidative insults. nih.govresearchgate.netnih.gov In in vivo models, such as cisplatin-induced acute kidney injury and UUO-induced renal injury, this compound treatment also resulted in reduced MDA levels. mdpi.comfrontiersin.orgnih.gov

Enhancement of Endogenous Antioxidant Enzyme Activity (e.g., SOD, GSH-Px, HO-1, NQO1)

A key mechanism of this compound's antioxidant activity is the enhancement of endogenous antioxidant enzyme activity. This compound treatment has been shown to increase the activity and expression of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), heme oxygenase-1 (HO-1), and NAD(P)H quinone oxidoreductase-1 (NQO1). mdpi.comtandfonline.comtandfonline.comnih.govnih.govresearchgate.netnih.govscispace.comfrontiersin.orgnih.govijbs.comnih.govchemfaces.comnih.govfrontiersin.orgfrontiersin.org

Studies in H₂O₂-induced EA.hy926 cells demonstrated that this compound restored the reduced activities of SOD and GSH-Px. researchgate.netnih.gov this compound also induces the expression of HO-1 and NQO1, which are considered typical antioxidant enzymes against oxidative stress. tandfonline.comtandfonline.comnih.govfrontiersin.orgnih.govnih.govnih.govresearchgate.netresearchgate.net This induction is often linked to the activation of the Nrf2-ARE signaling pathway. tandfonline.comtandfonline.comnih.govfrontiersin.orgnih.govijbs.comnih.govchemfaces.comnih.govfrontiersin.org In a cisplatin-induced AKI model, this compound efficiently increased the levels of SOD, GSH, HO-1, and NQO1. frontiersin.orgnih.gov

Activation of the Nrf2-ARE Signaling Pathway

The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway is a central mechanism underlying this compound's antioxidant effects. mdpi.comtandfonline.comtandfonline.comnih.govresearchgate.netnih.govscispace.comnih.govscispace.comfrontiersin.orgnih.govijbs.comnih.govchemfaces.comnih.govfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net this compound has been shown to activate Nrf2, leading to its nuclear translocation and the subsequent upregulation of Nrf2-targeted antioxidant enzymes like HO-1 and NQO1. tandfonline.comnih.govnih.govfrontiersin.orgnih.govijbs.comnih.govchemfaces.comnih.govfrontiersin.org

This activation is often associated with the inhibition of Keap1 (Kelch-like ECH-associated protein 1), a negative regulator of Nrf2. tandfonline.comnih.govnih.govchemfaces.com Additionally, this compound can activate Nrf2 by directly targeting Glycogen Synthase Kinase 3 beta (GSK-3β), an enzyme that promotes Nrf2 degradation. tandfonline.comnih.govscispace.comnih.govnih.govresearchgate.netresearchgate.netproquest.com By inhibiting GSK-3β, this compound promotes Nrf2 nuclear accumulation and the expression of its downstream genes. nih.govnih.gov Studies using GSK-3β siRNA and inhibitors have confirmed the involvement of GSK-3β inhibition in this compound-mediated Nrf2 activation and antioxidant protection. nih.govnih.gov

Modulation of Oxidative Stress-Related Proteins (e.g., NOX4, Bax/Bcl-2, Caspase-3, GSK-3β)

This compound modulates the expression and activity of several proteins involved in oxidative stress and apoptosis. It has been shown to downregulate the expression of NADPH oxidase type 4 (NOX4), a major source of ROS in various pathological conditions. mdpi.comtandfonline.comtandfonline.comnih.govscispace.comfrontiersin.orgnih.govfrontiersin.org By inhibiting NOX4, this compound reduces excessive ROS production. mdpi.comtandfonline.comnih.govfrontiersin.orgnih.gov

This compound also influences the balance between pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and modulates caspase activity, particularly Caspase-3. mdpi.comtandfonline.comtandfonline.comnih.govnih.govnih.govscispace.comchemfaces.comresearchgate.netnih.govmdpi.com In models of oxidative stress and injury, this compound treatment has been shown to decrease the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while increasing the expression of anti-apoptotic proteins like Bcl-2, thereby inhibiting apoptosis. mdpi.comnih.govnih.govscispace.comchemfaces.comnih.govmdpi.com

As mentioned earlier, this compound directly targets and inhibits GSK-3β, contributing to its antioxidant effects by activating the Nrf2 pathway. tandfonline.comnih.govscispace.comnih.govnih.govresearchgate.netresearchgate.netproquest.com

Here is a summary of some research findings:

ActivityModel/Cell LineObserved EffectsKey Mechanisms InvolvedSource
Anti-inflammatoryMPP⁺-induced BV-2 microgliaInhibited production of IL-6, IL-1β, TNF-α, iNOS, COX-2; Attenuated TLR4/NF-κB signaling pathway activation.Inhibition of TLR4/NF-κB pathway. researchgate.netresearchgate.net
Anti-inflammatoryTNBS-induced colitis (mice)Improved body weight, colon length, clinical scores; Reduced inflammatory cytokine production; Attenuated intestinal barrier damage.Inhibition of AKT, NF-κB, ERK1/2, JNK1/2 phosphorylation. frontiersin.orgresearchgate.netnih.gov
Anti-inflammatoryLPS-induced mastitis (mice)Ameliorated pathological damage; Attenuated MPO activity; Inhibited pro-inflammatory mediators.Inhibition of AKT, NF-κB p65, p38, ERK1/2 phosphorylation. tandfonline.com
Anti-inflammatoryOvalbumin-induced allergic asthmaAlleviated allergic airway inflammation.Activation of Akt and NF-κB p65 phosphorylation. tandfonline.com
Anti-inflammatoryUUO-induced renal injury (mice)Attenuated macrophage infiltration; Reduced expression of CXCL5 and MCP-1.Inhibition of inflammation. mdpi.com
AntioxidantH₂O₂-induced EA.hy926 cellsReduced intracellular ROS and MDA levels; Enhanced SOD and GSH-Px activities; Inhibited apoptosis (decreased Bax, cleaved caspase-3; increased Bcl-2).ROS scavenging; Enhancement of antioxidant enzymes; Inhibition of apoptosis. researchgate.netnih.gov
AntioxidantCisplatin-induced AKI (mice)Reduced MPO and MDA levels; Increased SOD and GSH levels; Activated Nrf2; Increased HO-1 and NQO1; Attenuated Keap1 and NOX4; Inhibited apoptosis (decreased Bax, caspase-3).Nrf2 activation; Modulation of antioxidant/pro-oxidant enzymes; Inhibition of apoptosis. frontiersin.orgnih.gov
AntioxidantH₂O₂-induced ARPE-19 cellsReduced intracellular ROS and MDA; Increased GSH and SOD; Decreased apoptosis (reduced Bax/Bcl-2 ratio, cleaved caspase-3, PARP).ROS scavenging; Enhancement of antioxidant enzymes; Inhibition of apoptosis. nih.gov
AntioxidantVarious cell linesActivated Nrf2; Induced HO-1 and NQO1 expression.Activation of Nrf2-ARE pathway. tandfonline.comnih.govijbs.comnih.govchemfaces.comnih.govfrontiersin.org
AntioxidantEA.hy926 cellsInhibited GSK-3β activity; Induced GSK-3β phosphorylation at Ser9; Promoted Nrf2 nuclear translocation; Increased HO-1 and NQO1 expression.Direct targeting and inhibition of GSK-3β; Activation of Nrf2-ARE pathway. nih.govnih.gov
AntioxidantVarious modelsDecreased NOX4 expression.Inhibition of NOX4 and ROS production. mdpi.comtandfonline.comtandfonline.comnih.govscispace.comfrontiersin.orgnih.govfrontiersin.org
AntioxidantVarious modelsModulated Bax/Bcl-2 ratio; Decreased cleaved caspase-3.Regulation of apoptotic proteins. mdpi.comtandfonline.comtandfonline.comnih.govnih.govnih.govscispace.comchemfaces.comresearchgate.netnih.govmdpi.com

Neuroprotective Mechanisms (Preclinical Studies)

Attenuation of Oxidative Stress and Inflammation in Neuronal Cells

This compound has shown potential in mitigating oxidative stress and inflammation, key contributors to neuronal damage. It has been reported to protect retinal pigment epithelium cells from hydrogen peroxide (H₂O₂)-induced oxidation by inhibiting the generation of reactive oxygen species (ROS) tandfonline.comnih.gov. This compound can ameliorate H₂O₂-induced cell death by activating the Akt and MAPK pathways, leading to increased Nrf2/HO-1 generation in adult retinal pigment epithelial cells tandfonline.comnih.gov. In cerebral ischemia-reperfusion (I/R) injury, this compound reduced brain injury and neuronal viability, alongside attenuating the inflammatory response of microglia researchgate.net.

Inhibition of Ferroptosis in Neurological Injury Models (e.g., Hypoxic-Ischemic Encephalopathy)

Ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, is implicated in neuronal injury cas.cznih.govnih.gov. Studies have investigated the role of this compound in inhibiting ferroptosis in conditions like hypoxic-ischemic encephalopathy (HIE) cas.cznih.govnih.gov. In a neonatal rat model of HIE, this compound administration significantly reduced neuronal damage, infarct volume, cerebral edema, and iron ion accumulation cas.cznih.govnih.gov. It also inhibited levels of malondialdehyde (MDA) and ROS while promoting the levels of glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) cas.cznih.govnih.gov. This compound increased the expression of anti-ferroptosis markers such as glutathione peroxidase 4 (GPX4) and solute carrier family 7 member 11 (SLC7A11) cas.cznih.govnih.gov. These protective effects were linked to the activation of the Nrf2 signaling pathway cas.cznih.govnih.gov.

Protection of Dopaminergic Neurons in Parkinson's Disease Models (e.g., LPS-induced)

Neuroinflammation, often characterized by microglial activation, plays a significant role in the pathology of Parkinson's disease (PD), leading to the damage of dopaminergic neurons nih.govfrontiersin.org. This compound has demonstrated neuroprotective effects in models of LPS-induced PD nih.gov. Pretreatment with this compound improved motor deficits in rats with LPS-induced PD nih.gov. The neuroprotective effect of this compound, which prevents microglial overactivation in LPS-induced PD models, may offer a potential therapeutic strategy for PD nih.gov. This protection involves suppressing the activation of the AKT and NF-κB signaling pathways tandfonline.comnih.gov.

Modulation of Microglial Cell Activity

Microglia are the primary immune cells in the central nervous system, and their activation contributes to neuroinflammation frontiersin.orgspringernature.com. This compound has been shown to modulate microglial cell activity tandfonline.comnih.govresearchgate.net. In LPS-treated BV-2 microglial cells, this compound suppressed the production of pro-inflammatory mediators such as IL-1β, IL-6, TNF-α, iNOS, and COX-2 tandfonline.comnih.govresearchgate.netresearchgate.net. It has been found to inhibit the activation of the TLR4/NF-κB signaling pathway in MPP⁺-induced BV-2 cells researchgate.netresearchgate.net. This compound also attenuated Aβ-induced inflammation in BV-2 cells by enhancing the activation of the Nrf2/Keap1 pathway nih.gov. In cerebral I/R injury, this compound reduced the inflammatory response of microglia researchgate.net.

Regulation of Specific Pathways (e.g., Nrf2/Keap1, AKT, NF-κB, NLRP3 inflammasome)

This compound exerts its effects through the modulation of several key signaling pathways involved in oxidative stress, inflammation, and cell survival nih.govnih.govcas.cznih.govibg.edu.trresearchgate.nettandfonline.comresearchgate.net.

Nrf2/Keap1 Pathway: this compound is considered a novel Nrf2 activator researchgate.netresearchgate.net. It effectively activates Nrf2, leading to increased expression of antioxidant enzymes like HO-1 and NQO1, while inhibiting Keap1 and NOX4 nih.govresearchgate.nettandfonline.com. This pathway is crucial for its protective effects against oxidative stress and ferroptosis cas.cznih.govnih.govresearchgate.net.

AKT Pathway: this compound inhibits the phosphorylation of PI3K and AKT, which is involved in attenuating the production of pro-inflammatory cytokines like IL-6 and IL-8 tandfonline.comnih.gov. Activation of AKT is also implicated in this compound's ability to ameliorate H₂O₂-induced cell death tandfonline.comnih.gov.

NF-κB Pathway: this compound suppresses the activation and phosphorylation of NF-κB p65 and the degradation of IκBα, thereby reducing the production of inflammatory mediators tandfonline.comnih.govnih.govresearchgate.nettandfonline.com. Inhibition of NF-κB is a key mechanism for its anti-inflammatory effects in various cell types, including microglia tandfonline.comnih.govnih.govresearchgate.nettandfonline.com.

NLRP3 Inflammasome: While not as extensively detailed in the provided snippets specifically for this compound, the Nrf2 and NF-κB pathways are known to interact and influence NLRP3 inflammasome activation, suggesting a potential indirect modulation by this compound nih.govibg.edu.trresearchgate.net. Studies on other compounds indicate that activating Nrf2 signaling can attenuate ROS-induced activation of the NF-κB/NLRP3 inflammasome pathway nih.govibg.edu.tr.

Here is a summary of the pathways modulated by this compound:

PathwayEffect of this compoundRelevant Activities
Nrf2/Keap1Activates Nrf2, inhibits Keap1, increases HO-1, NQO1, SLC7A11, GPX4, inhibits NOX4Antioxidant, Anti-ferroptotic, Neuroprotective
AKT/PI3KInhibits phosphorylation of PI3K and AKT, activates AKTAnti-inflammatory, Cell survival, Ameliorates H₂O₂-induced cell death
NF-κBInhibits activation and phosphorylation of NF-κB p65, inhibits IκBα degradationAnti-inflammatory (reduces IL-1β, IL-6, IL-8, TNF-α, iNOS, COX-2)
NLRP3 InflammasomePotential indirect modulation via Nrf2 and NF-κB pathwaysPotential anti-inflammatory effects
TLR4Inhibits TLR4 signalingAttenuates inflammatory response in microglia
MAPK (ERK1/2, p38, JNK1/2)Variable effects (can activate or show no significant effect depending on context)Involved in cell death, inflammation, and antioxidant responses

Cardioprotective and Vasoactive Mechanisms (Preclinical Studies)

This compound has shown promise in preclinical studies for its cardioprotective and vasoactive properties frontiersin.orgnih.govresearchgate.netresearchgate.net.

Attenuation of Cardiac Remodeling and Hypertrophy (e.g., Angiotensin II-induced)

Cardiac remodeling, including hypertrophy, fibrosis, inflammation, and oxidative stress, is a significant factor in cardiovascular disease frontiersin.orgnih.govresearchgate.netresearchgate.net. Angiotensin II (Ang II) is known to induce cardiac remodeling frontiersin.orgresearchgate.netumw.edu.plexplorationpub.comresearchgate.net. Preclinical studies have demonstrated that this compound can prevent Ang II-induced cardiac remodeling in vivo and in vitro frontiersin.orgnih.govresearchgate.netresearchgate.net. This compound inhibited Ang II-induced cardiac hypertrophy, reducing the ratio of heart weight to tibia length in mice researchgate.netresearchgate.net. It also attenuated inflammation, fibrosis, and oxidative stress in the heart researchgate.netresearchgate.net. Furthermore, this compound inhibited the increase in size of cardiomyocytes induced by Ang II and reduced the proliferation and migration of fibroblasts in vitro nih.govresearchgate.netresearchgate.net. These findings suggest that this compound may be a potential therapeutic agent for myocardial remodeling nih.govresearchgate.netresearchgate.net.

Here is a summary of this compound's effects on Ang II-induced cardiac remodeling:

EffectIn vivo (Ang II-induced mice)In vitro (Ang II-treated cardiomyocytes/fibroblasts)
Cardiac HypertrophyInhibited (Reduced heart weight/tibia length ratio) researchgate.netresearchgate.netInhibited cardiomyocyte size increase researchgate.netresearchgate.net
InflammationReduced researchgate.netresearchgate.netNot specified in snippets
FibrosisReduced researchgate.netresearchgate.netReduced fibroblast proliferation and migration nih.govresearchgate.netresearchgate.net
Oxidative StressReduced researchgate.netresearchgate.netReduced levels of oxidative stress markers nih.govresearchgate.netresearchgate.net
Cardiac DysfunctionInhibited researchgate.netNot specified in snippets

Mitigation of Myocardial Ischemia/Reperfusion Injury

Myocardial ischemia/reperfusion (I/R) injury is a significant pathological process that can exacerbate tissue damage following the restoration of blood flow to ischemic myocardium. Research indicates that this compound (FA) demonstrates a protective effect against myocardial I/R injury in vivo. Studies have shown that FA treatment can lead to a decrease in the secretion of myocardial injury factors, such as creatine (B1669601) kinase-MB (CK-MB), lactate (B86563) dehydrogenase (LDH), troponin-I, and N-terminal pro-brain natriuretic peptide (NT-proBNP). oup.com Concurrently, this compound inhibits the release of inflammatory factors, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). sigmaaldrich.com

Furthermore, this compound appears to alleviate excessive oxidative stress by increasing the levels of antioxidant enzymes and reducing the presence of oxidation products. It has also been observed to decrease the expression of apoptosis-associated proteins like cleaved caspase-3 and Bax, while potentially influencing Bcl-2 levels. The protective effects of this compound in myocardial I/R injury are notably linked to its ability to target macrophages and the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. Specifically, this compound has been shown to suppress NLRP3 inflammasome activation by interfering with the interaction between NLRP3 and never in mytosis A-related kinase 7 (NEK7). This suggests that this compound may function as an immunomodulator in the context of myocardial I/R injury.

Vasorelaxant Effects on Aortic Rings

This compound has been demonstrated to exert vasorelaxant effects on aortic rings. Studies using isolated rat aortic rings have shown that this compound induces dose-dependent relaxation. citeab.comlipidmaps.org This vasorelaxation effect does not appear to be dependent on the presence of the endothelium or the production of nitric oxide (NO). citeab.comlipidmaps.org

The underlying mechanisms of this compound's vasorelaxant action involve its influence on calcium homeostasis in vascular smooth muscle cells (VSMCs). This compound has been shown to reduce intracellular Ca2+ concentration ([Ca2+]in) in cultured VSMCs. citeab.comlipidmaps.org It can suppress Ca2+ influx through L-type voltage-gated Ca2+ channels (LVGC). citeab.comlipidmaps.org Additionally, this compound can inhibit Ca2+-induced contraction in endothelium-denuded aortas precontracted with agents like phenylephrine (B352888) (PE) or potassium chloride (KCl). citeab.comlipidmaps.org This effect may involve blocking receptor-operated Ca2+ channels (ROCC). citeab.com The relaxation induced by this compound in the presence of verapamil (B1683045) (an L-type Ca2+ channel blocker) can be enhanced by ruthenium red, suggesting a potential involvement of ryanodine (B192298) receptors (RyR) in the release of Ca2+ from the sarcoplasmic reticulum, although it was not affected by heparin (an IP3R inhibitor). citeab.com

Table 1: Vasorelaxant Effects of this compound on Rat Aortic Rings

Precontracting AgentEC50 (µM)Endothelium DependenceProposed Mechanisms
KCl14.02NoInhibition of Ca2+ influx via LVGC
Phenylephrine (PE)35.94NoInhibition of Ca2+ influx via LVGC and ROCC; modulation of intracellular Ca2+ release (RyR)

Note: EC50 values represent the concentration of this compound that induced 50% relaxation. citeab.com

Modulation of Endothelial Function (e.g., eNOS, occludin, ZO-1)

This compound has been reported to modulate endothelial function. Studies have indicated that this compound can upregulate the expression of endothelial nitric oxide synthase (eNOS). Furthermore, this compound has been shown to increase the expression of tight junction proteins, including occludin and zonula occludens-1 (ZO-1). researchgate.netoup.com These effects on eNOS and tight junction proteins suggest that this compound may contribute to maintaining endothelial integrity and function.

Regulation of Signaling in Cardiac Cells (e.g., MAPK, Akt, mTOR, Jak2, Stat3)

This compound influences various signaling pathways in cardiac and vascular smooth muscle cells. It has been shown to modulate the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway. In serum-induced VSMCs, this compound suppressed the activation of the PI3K/Akt/mTOR pathway, inhibiting proliferation. However, in H2O2-induced VSMCs, this compound reversed the suppressive effect on this pathway, protecting against oxidative injury. This suggests a potential for bidirectional modulation of the PI3K/Akt/mTOR pathway depending on the cellular context.

This compound also affects the mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK1/2) and p38 MAPK. researchgate.netoup.com While some studies indicate inhibition of ERK1/2 and p38 phosphorylation in certain contexts like VSMC phenotypic transformation, others suggest activation of MAPK pathways in different cell types, such as retinal pigment epithelial cells, contributing to antioxidant defense. oup.com

Furthermore, this compound has been shown to downregulate the Janus kinase 2 (Jak2)/signal transducer and activator of transcription 3 (Stat3) signaling pathway. researchgate.netoup.com This inhibition of Jak2/Stat3, along with the modulation of Akt/mTOR and ERK pathways, has been implicated in this compound's inhibitory effects on processes like angiogenesis. researchgate.netoup.com

Impact on Lipid Metabolism in Diabetic Cardiomyopathy Models (e.g., AMPK-mediated, PPARα/CD36 axis)

This compound has demonstrated beneficial effects on lipid metabolism in models of diabetic cardiomyopathy (DCM). In type 2 diabetic rats, this compound treatment ameliorated diabetic symptoms, cardiac dysfunction, myocardial fibrosis, cardiomyocyte hypertrophy, and lipid accumulation. These improvements were associated with the regulation of cardiac lipid metabolic pathways mediated by AMP-activated protein kinase (AMPK).

This compound was found to enhance AMPK phosphorylation and increase the expression of peroxisome proliferator-activated receptor alpha (PPARα). Simultaneously, it downregulated the expression of CD36, a fatty acid transporter. In vitro studies using palmitic acid-induced cardiomyocytes (a model of myocardial lipid toxicity) showed that this compound inhibited lipid formation and activated the AMPK signaling pathway. The protective effect of this compound on lipotoxic cardiomyocytes was partially reversed by an AMPK inhibitor, indicating the importance of AMPK activation in its mechanism of action. These findings suggest that this compound's activation of the AMPK signaling pathway can enhance cardiac lipid metabolism, thereby improving cardiac function and reducing myocardial fibrosis in DCM models.

Antimicrobial Mechanisms (Preclinical Studies)

This compound exhibits antimicrobial properties in preclinical studies. Its mechanisms of action include the inhibition of bacterial virulence factors. oup.com

Inhibition of Bacterial Virulence Factors (e.g., α-toxin production in Staphylococcus aureus)

This compound has been shown to reduce the production of virulence factors in Staphylococcus aureus, a significant opportunistic pathogen. Specifically, subinhibitory concentrations of this compound have been found to significantly decrease the production of α-toxin (also known as alpha-hemolysin) in a dose-dependent manner. This effect has been observed in both methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) strains.

The reduction in α-toxin secretion by this compound does not appear to be due to an increase in extracellular protease secretion by S. aureus. This compound's ability to reduce α-toxin levels and potentially influence other exotoxins suggests an antivirulence strategy. Furthermore, this compound has been shown to interfere with other resistance and virulence mechanisms in MRSA, including inhibiting the activity of BlaZ (a β-lactamase), disrupting pigment production, and destabilizing the function and oligomerization of PBP2a (penicillin-binding protein 2a), a key mediator of cell wall resistance. It also exhibits substantial antivirulence efficacy through selective inhibition of the accessory gene regulator (Agr) system, which regulates multiple virulence genes, including α-hemolysin.

Effects on Bacterial Internalization

This compound has demonstrated effects on bacterial internalization, specifically concerning Staphylococcus aureus in bovine mammary epithelial cells (bMEC). Studies have shown that this compound, at concentrations ranging from 4 to 16 μg/ml, significantly reduced the internalization of S. aureus into bMEC by over 55% tandfonline.comglpbio.comchemfaces.comnih.govphytopurify.com. This effect was observed to be dose-dependent glpbio.com.

The mechanisms underlying this reduction in internalization involve the modulation of the host cell's defense responses. This compound was found to down-regulate the mRNA expression of tracheal antimicrobial peptide (TAP) and bovine neutrophil β-defensin 5 (BNBD5) in bMEC infected with S. aureus tandfonline.comglpbio.comnih.govphytopurify.com. Additionally, this compound treatment decreased nitric oxide (NO) production by bMEC following S. aureus stimulation tandfonline.comnih.govphytopurify.com. Furthermore, this compound suppressed S. aureus-induced NF-κB activation in bMEC tandfonline.comglpbio.comnih.govphytopurify.com. These findings suggest that this compound enhances the defense of bMEC against S. aureus infection, indicating its potential utility in protecting against bovine mastitis tandfonline.comnih.gov.

Other Preclinical Therapeutic Potential

This compound has shown preclinical therapeutic potential in various disease models, highlighting its diverse pharmacological actions beyond antimicrobial effects.

This compound has exhibited nephroprotective effects in several models of kidney injury.

In a mouse model of unilateral ureteral obstruction (UUO), a condition leading to chronic kidney disease, this compound (20 mg/kg/day administered intraperitoneally for 8 days) attenuated renal dysfunction, evidenced by reductions in serum BUN and creatinine (B1669602) levels nih.govnih.gov. It also ameliorated histological abnormalities such as tubular atrophy, tubular dilatation, inflammatory cell infiltration, brush border loss, and interstitial fibrosis nih.gov. Mechanistically, this compound alleviated renal injury and fibrosis in the UUO model by inhibiting oxidative stress, apoptosis, and inflammation nih.govnih.gov. It reduced 4-hydroxynonenal (B163490) expression and malondialdehyde levels by regulating pro-oxidant and antioxidant enzymes nih.govnih.gov. Apoptosis was inhibited, accompanied by decreased expression of cleaved caspase-3 nih.govnih.gov. This compound also alleviated pro-inflammatory cytokine production and macrophage infiltration nih.govnih.gov.

This compound has also demonstrated protective effects against cisplatin-induced acute kidney injury (AKI) and chronic kidney disease (CKD) in mice nih.govfrontiersin.orgnih.govresearchgate.netijper.org. Cisplatin (B142131) induces nephrotoxicity through mechanisms involving oxidative stress, inflammation, and apoptosis nih.govijper.org. This compound has been shown to attenuate cisplatin-induced nephrotoxicity by inhibiting reactive oxygen species (ROS)-mediated oxidation, inflammation, and apoptotic signaling pathways nih.gov. It alleviates the generation of ROS by activating Nrf2, which in turn regulates oxidation, inflammation, and apoptosis signaling pathways nih.gov. This compound can activate Nrf2 and its downstream target proteins HO-1 and NQO1 while reducing Keap1 and NOX4 levels in cisplatin-induced AKI models frontiersin.orgnih.gov. In a cisplatin-induced CKD model, this compound activated Nrf2 and PINK1/Parkin-mediated mitophagy, which was reduced in later stages of cisplatin stimulation frontiersin.orgresearchgate.net. Genetic deletion of Nrf2 reduced this mitophagy activation and increased renal tubular necrosis and fibrosis frontiersin.orgresearchgate.net. This compound also alleviated inflammation and renal fibrosis by inhibiting p-NF-κB/NLRP3 and TGF-β/Smad signaling frontiersin.orgresearchgate.net.

Furthermore, this compound displays protective effects on high glucose-induced renal mesangial cell injury nih.govresearchgate.net. Hyperproliferation and oxidative stress induced by hyperglycemia in mesangial cells are crucial in diabetic nephropathy nih.govresearchgate.netmdpi.com. High glucose conditions stimulate cell proliferation, inflammatory cytokine secretion, extracellular matrix deposition, excessive oxidative stress, and NADPH oxidase activity in mesangial cells nih.govresearchgate.net. This compound treatments (40, 60, and 80 μM) dose-dependently alleviated this damage nih.govresearchgate.net. The protective effects of this compound on high glucose-induced proliferation and ROS generation were abolished by restoring Nox4 expression nih.govresearchgate.net. Pretreatment with the Nox4 inhibitor diphenyliodonium (B167342) or the ERK1/2 pathway inhibitor PD98059 showed similar ameliorated effects to this compound treatment nih.govresearchgate.net. These data suggest that this compound's protective effects on high glucose-induced mesangial cell injury are partly mediated through the Nox4-mediated ROS/ERK1/2 signaling pathway nih.gov.

This compound has demonstrated hepatoprotective effects, particularly against acetaminophen (B1664979) (APAP)-induced hepatotoxicity medchemexpress.comnih.govnih.govresearchgate.netresearchcommons.org. APAP overdose is a leading cause of drug-induced acute liver failure nih.gov. Treatment with this compound leads to a significant reduction in APAP-induced hepatotoxicity by decreasing mortality, histopathological liver changes, and ALT and AST levels nih.govnih.gov. This compound effectively suppressed mitochondrial dysfunction by reducing JNK phosphorylation, Bax mitochondrial translocation, and AIF and cytochrome c release nih.govnih.gov. Further investigations revealed that the activation of Nrf2 and the induction of autophagy via the AMPK/AKT pathway by this compound contributed to its hepatoprotective activity nih.govnih.gov. In Nrf2-deficient mice, this compound's alleviation of APAP-induced mortality and histopathological changes was reduced but not abolished, attributing some of the protective effects to autophagy induction nih.govnih.gov.

This compound has shown potential in ameliorating tendinopathy, as demonstrated in a collagenase-induced tendinopathy model in rats peerj.comresearchgate.netnih.govresearchgate.net. Tendinopathy is characterized by pain, functional limitation, and decreased athletic ability nih.gov. This compound alleviated the infiltration of inflammatory cells, promoted tenogenesis, and improved the mechanical properties of the Achilles tendon in rats nih.govresearchgate.net. Ferroptosis, an iron-dependent oxidative stress-induced cell death, is implicated in tendinopathy progression nih.gov. This compound effectively inhibited iron accumulation and alleviated ferroptosis in the Achilles tendon nih.govresearchgate.net. In vitro experiments showed that this compound antagonized ferroptosis by reducing lipid peroxidation and iron accumulation in tenocytes nih.govresearchgate.net. Silencing glutathione peroxidase 4 could block this compound's protective effect on tenocyte ferroptosis, suggesting that this compound relieves collagenase-induced tendinopathy by inhibiting ferroptosis nih.govresearchgate.net.

This compound has been investigated for its effects on bone health, showing potential in suppressing osteoclast differentiation and postmenopausal osteoporosis jbtr.or.krnih.govx-mol.netresearchgate.net. Osteoporosis, particularly in postmenopausal women, is linked to excessive bone resorption by upregulated osteoclast activity jbtr.or.krnih.govresearchgate.net. This compound inhibited osteoclastogenesis and bone resorption in osteoclasts by suppressing nuclear factor kappa B (NF-κB) signaling in vitro, rather than mitogen-activated protein kinase signaling nih.gov. In vivo studies showed that this compound protected mice against ovariectomy-induced bone loss by inhibiting osteoclast-mediated bone resorption, without promoting osteoblast-mediated bone formation nih.gov. These findings suggest this compound as a potential therapeutic agent for osteoporosis nih.gov.

This compound has been identified as a small molecule that can potentiate CRISPR/Cas9-mediated genome editing researchgate.netelifesciences.orgnih.govresearchgate.netmdpi.com. CRISPR/Cas9 induces DNA double-strand breaks (DSBs), which are primarily repaired by non-homologous end joining (NHEJ) or homology-directed repair (HR) researchgate.netelifesciences.orgnih.govmdpi.com. Precise gene modifications often rely on HR, which is less efficient than NHEJ mdpi.com. This compound promotes HR but does not affect NHEJ researchgate.netelifesciences.orgnih.gov. Mechanistic studies indicate that this compound functions by stimulating the recruitment of RAD51, a critical recombinase involved in HR, to DSB sites researchgate.netelifesciences.orgnih.govresearchgate.net. This compound has been shown to effectively promote precise targeted integration in human cells, mouse cells, and mouse embryos at multiple genomic loci researchgate.netelifesciences.orgnih.gov. Treating cells with this compound did not have obvious negative effects on genomic stability researchgate.netelifesciences.orgnih.gov. This compound significantly improved knock-in efficiency in blastocysts, and the resulting knock-in mice retained the capacity for germline transmission researchgate.netelifesciences.orgnih.gov. Further research suggests that this compound's effect on HR might involve targeting the deubiquitinase UCHL3, enhancing its activity to promote RAD51 deubiquitination and thus improving HR repair researchgate.net.

Structure Activity Relationship Sar Studies of Farrerol and Its Derivatives

Identification of Key Structural Features for Specific Activities (e.g., Vasorelaxation, Anti-VSMCs Activity)

Research into Farrerol (B190892) derivatives has aimed to identify structural determinants critical for specific biological activities. Studies on novel this compound derivatives with vasorelaxant properties have indicated that the molecular structure significantly affects their relaxation activity in isolated aortic rings. spandidos-publications.comnih.gov The inhibitory effect of these derivatives on collagen contraction, relevant to anti-VSMC activity, was also found to be associated with their molecular structure. spandidos-publications.comnih.gov The strength of this inhibitory effect correlated with the results observed in vascular tension tests. spandidos-publications.comnih.gov

Specifically, for improved vasorelaxation activity, an electron-withdrawing substituent at the ortho position of the phenyl group (ring B) is considered crucial. spandidos-publications.comnih.gov Conversely, a hydroxyl or methoxy (B1213986) group in this position was found to be unfavorable for enhanced activity. spandidos-publications.comnih.gov The presence of a para electron-donating group on the B ring was observed to increase compound activity in both vasorelaxation and inhibition of collagen gel/VSMC contraction. spandidos-publications.comnih.gov When the B ring was a heterocycle instead of a phenyl ring, the vasorelaxation ability was weakened. spandidos-publications.comnih.gov

This compound itself has been shown to induce a relaxing effect in the rat aorta and inhibit contractions produced by vasoconstrictors. spandidos-publications.com This vasorelaxation effect correlates with its potency to reduce intracellular calcium in VSMCs. mdpi.com this compound appears to act directly on VSMCs to induce relaxation, independent of the endothelium or nitric oxide production. mdpi.com

Impact of Substituent Position and Nature on Biological Efficacy

The position and nature of substituents on the this compound scaffold have a significant impact on its biological efficacy, particularly concerning vasorelaxation and anti-VSMC activity. As highlighted in SAR studies, the electronic properties of substituents on the B ring play a critical role. spandidos-publications.comnih.gov

An ortho electron-withdrawing substituent on the B ring is associated with enhanced vasorelaxation and inhibitory activity on collagen gel/VSMC contraction. spandidos-publications.comnih.gov In contrast, a hydroxyl or methoxy group at the ortho position is detrimental to these activities. spandidos-publications.comnih.gov A para electron-donating group on the B ring leads to increased activity. spandidos-publications.comnih.gov Conversely, a para electron-withdrawing group on the B ring weakens the inhibitory activity of this compound derivatives on collagen gel/VSMC contraction. spandidos-publications.com The replacement of the phenyl B ring with a heterocycle also results in diminished vasorelaxation ability. spandidos-publications.comnih.gov

These findings underscore the sensitivity of this compound's biological activities to subtle structural variations, particularly the electronic nature and positional effects of substituents on the B ring.

Below is a table summarizing some of the observed substituent effects on vasorelaxation and anti-VSMCs activity based on the provided search results:

Ring B Substituent PositionSubstituent NatureObserved Effect (vs. Unsubstituted this compound)ActivitySource
OrthoElectron-withdrawingImproved activityVasorelaxation, Anti-VSMCs contraction spandidos-publications.comnih.gov
OrthoHydroxyl or MethoxyUnfavorableVasorelaxation spandidos-publications.comnih.gov
ParaElectron-donatingIncreased activityVasorelaxation, Anti-VSMCs contraction spandidos-publications.comnih.gov
ParaElectron-withdrawingWeakened inhibitory effectAnti-VSMCs contraction spandidos-publications.com
B ringHeterocycleWeakened abilityVasorelaxation spandidos-publications.comnih.gov

Stereoselectivity of this compound Enantiomers in Biological Processes

This compound possesses a chiral center, leading to the existence of enantiomers. researchgate.net Studies have begun to investigate the stereoselectivity of these enantiomers in various biological processes and their bioactivity. nih.govmdpi.comresearcher.liferesearchgate.net

Significant stereoselective differences have been observed in the pharmacokinetic characteristics of this compound enantiomers in rats, including plasma, liver, and kidney tissue distribution after oral administration. nih.govmdpi.comresearchgate.net Notably, (+)-Farrerol showed significantly greater bioavailability in rat plasma compared to (-)-Farrerol. mdpi.com However, (-)-Farrerol exhibited higher concentrations in the liver and kidney after oral administration. mdpi.com No chiral transformation between the enantiomers was observed in rat plasma following oral administration of either (+)- or (-)-Farrerol. nih.govmdpi.comresearcher.life

Stereoselective differences were also found in the inhibition of several cytochrome P450 (CYP) enzymes, including CYP 1A2, CYP 2C9, CYP 2C19, and CYP 3A4/5, by (+)- and (-)-Farrerol. nih.govmdpi.comresearcher.life These differences in enzyme inhibition may contribute to the observed stereoselectivity in the hepatic metabolism of the two enantiomers. nih.govmdpi.comresearcher.life

Furthermore, selective differences were noted in the binding of this compound enantiomers to certain anti-proliferative targets, such as UCHL3, STAT3β, PTP1B, and GSK3β. nih.govmdpi.comresearcher.life Despite these differences in target binding and pharmacokinetic profiles, this compound enantiomers exhibited similar growth inhibitory effects in HT-29 cells. nih.govmdpi.comresearcher.life

Molecular Modeling and Docking Studies for Target Binding Affinity

Molecular modeling and docking studies have been employed to gain insights into the binding interactions between this compound and its potential biological targets at the atomic level. nih.govsemanticscholar.orgmdpi.com These computational techniques predict the preferred binding orientations and affinities of small molecules within the binding sites of target macromolecules. mdpi.com

Molecular docking studies have investigated the binding of this compound to Glycogen Synthase Kinase 3β (GSK-3β), a target involved in various cellular processes. nih.govsemanticscholar.org These studies revealed that this compound could bind to the ATP pocket of GSK-3β. nih.govsemanticscholar.org This finding is consistent with an observed ATP-competitive kinetic behavior. nih.govsemanticscholar.org Molecular dynamics simulations further supported these findings, proposing reasonable binding models and providing a deeper understanding of the interactions between this compound and GSK-3β. nih.gov

Molecular simulations have also been used to explore the binding affinity of this compound enantiomers with antiproliferative targets, including UCHL3, STAT3β, PTP1B, and GSK3β. nih.govmdpi.comresearcher.life These studies indicated selective differences in the binding of the enantiomers to these targets. nih.govmdpi.comresearcher.life

These molecular modeling and docking approaches provide valuable information regarding the potential binding sites and mechanisms of action of this compound and its derivatives, complementing experimental SAR studies.

Analytical and Research Methodologies in Farrerol Studies

In Vitro Cellular Models for Mechanistic Investigations

In vitro studies using various cell lines are fundamental to elucidating the cellular and molecular mechanisms of Farrerol's effects. Several cell lines are commonly employed to investigate this compound's impact on different biological processes, including inflammation, oxidative stress, and cancer.

RAW 264.7 and BV-2 cells: These macrophage and microglial cell lines, respectively, are utilized to study the anti-inflammatory and antioxidant effects of This compound (B190892), often in the context of neuroinflammation or general immune responses. This compound has been reported to attenuate oxidative stress through the Keap1/Nrf2 pathway in BV-2 and RAW 264.7 cells. semanticscholar.orgnih.gov

HepG2 cells: This human hepatocellular carcinoma cell line is used to investigate the effects of this compound on liver cancer cells, including proliferation, migration, and apoptosis. Studies have shown that this compound can affect the viability and migration of HepG2 cells. semanticscholar.orgresearchgate.net

SKOV3 cells: This human ovarian epithelial carcinoma cell line is sensitive to this compound treatment, exhibiting decreased viability in a dose- and time-dependent manner. mdpi.comnih.gov this compound has been shown to induce G2/M cell cycle arrest and apoptosis in SKOV3 cells. mdpi.comnih.govresearchgate.net

H9c2 cells: This rat ventricular cardiomyocyte cell line is used to study the protective effects of this compound against cardiac injury and remodeling.

EA.hy926 cells: This human endothelium-derived cell line is employed to investigate the effects of this compound on vascular endothelial cells, particularly in the context of oxidative stress and inflammation relevant to cardiovascular diseases. semanticscholar.orgnih.govsemanticscholar.orgresearchgate.netnih.govnih.gov this compound has shown protective effects against H2O2-induced oxidative stress in EA.hy926 cells by enhancing antioxidant enzyme activities and reducing intracellular reactive oxygen species (ROS) and malondialdehyde (MDA) levels. semanticscholar.orgnih.gov this compound can specifically target GSK-3β in EA.hy926 cells, inhibiting its kinase activity and activating the Nrf2-ARE signaling pathway, which is crucial for defense against oxidative stress. semanticscholar.orgnih.govnih.gov

These cell lines provide controlled environments to dissect the specific pathways and molecules influenced by this compound.

Preclinical In Vivo Animal Models for Efficacy Assessment

Preclinical in vivo studies are essential for evaluating the efficacy and pharmacological properties of this compound in complex biological systems and disease models. Mice and rats are the most commonly used species in these studies, accounting for a significant majority of animal models in preclinical research. nih.govmdpi.com

Various disease models are employed to assess this compound's potential therapeutic effects:

Cancer models: Xenograft models, often using athymic nude mice injected with human cancer cell lines (such as esophageal cancer EC109 cells or lung adenocarcinoma cells), are used to evaluate this compound's antitumor activity and its effects on tumor growth. nih.govresearchgate.netresearchgate.net this compound has demonstrated significant inhibitory effects on xenograft tumor growth in mice. nih.gov

Inflammation and Immune Response models: Animal models of allergic asthma (e.g., OVA-induced in BALB/c mice) and acute lung injury (e.g., LPS-induced) are used to study this compound's anti-inflammatory properties. plos.org this compound markedly alleviated allergic airway inflammation in an asthma model by inhibiting the PI3K and NF-κB signaling pathways. plos.orgtandfonline.com

Cardiovascular disease models: Models of cardiac remodeling (e.g., Angiotensin II-induced in mice) are used to investigate this compound's protective effects on the heart. frontiersin.org this compound inhibited Ang II-induced cardiac hypertrophy and reduced inflammation, fibrosis, and oxidative stress in mice. researchgate.netfrontiersin.org

Kidney disease models: Models of renal injury and fibrosis (e.g., unilateral ureteral obstruction (UUO) in mice) are used to assess this compound's nephroprotective effects. researchgate.net this compound attenuated renal dysfunction and ameliorated renal tubular injury and interstitial fibrosis in UUO mice. researchgate.net

Neurological disease models: Models of hypoxic-ischemic encephalopathy (HIE) are used to study this compound's role in inhibiting ferroptosis and protecting against neuronal injury. researchgate.netresearchgate.net this compound administration significantly reduced neuronal damage, infarct volume, cerebral edema, and iron ion accumulation in HIE models. researchgate.net

These animal models provide valuable insights into this compound's in vivo efficacy and its impact on disease progression.

Biochemical and Molecular Biology Techniques

A range of biochemical and molecular biology techniques are indispensable for investigating the mechanisms underlying this compound's observed effects at the molecular level.

Gene Expression Analysis

Techniques such as quantitative polymerase chain reaction (qPCR) and Western blotting are widely used to analyze the expression levels of genes and proteins influenced by this compound treatment. researchgate.netfrontiersin.orgdntb.gov.uawindows.netbio-rad.com

qPCR: This method is used to quantify mRNA levels, providing insights into transcriptional regulation. It has been used to assess the mRNA expression of various genes, including those involved in inflammation, oxidative stress, and cell cycle regulation. researchgate.netplos.orgfrontiersin.orgwindows.net

Western Blotting: This technique is used to detect and quantify specific proteins, allowing researchers to assess protein expression levels and post-translational modifications like phosphorylation. semanticscholar.orgnih.govmdpi.comnih.govresearchgate.netresearchgate.netplos.orgtandfonline.comfrontiersin.orgwindows.netresearchgate.net Western blotting has confirmed changes in the expression of cell cycle-related proteins (e.g., CDK, cyclins), proapoptotic factors (e.g., Caspase-3, PARP, Bax, Bid), antiapoptotic proteins (e.g., Bcl-2, Bcl-XL), and signaling molecules (e.g., phosphorylated ERK, Akt, NF-κB p65, p-EGFR, p-STAT3, GSK-3β). semanticscholar.orgnih.govmdpi.comnih.govnih.govnih.govresearchgate.netresearchgate.netplos.orgtandfonline.comresearchgate.netresearchgate.nettandfonline.comtandfonline.comijbs.com

Protein Activity and Phosphorylation Assays

Measuring the activity and phosphorylation status of key proteins is crucial for understanding the signaling pathways targeted by this compound.

Phosphorylation Assays: Techniques like Western blotting with antibodies specific to phosphorylated proteins are used to assess the activation status of signaling molecules such as Akt, ERK, NF-κB p65, EGFR, STAT3, and GSK-3β. semanticscholar.orgnih.govnih.govresearchgate.netresearchgate.netplos.orgtandfonline.comresearchgate.nettandfonline.comtandfonline.comijbs.com this compound has been shown to affect the phosphorylation of these proteins, indicating its influence on various signaling cascades. semanticscholar.orgnih.govnih.govresearchgate.netresearchgate.netplos.orgtandfonline.comresearchgate.nettandfonline.comtandfonline.comijbs.com For example, this compound significantly increased AKT and PI3K phosphorylation in a dose-dependent manner in HepG2 cells. ijbs.com this compound also dose- and time-dependently enhanced the phosphorylation level of GSK-3β at Ser9 in EA.hy926 cells. nih.gov

Protein Activity Assays: Assays to measure the enzymatic activity of specific proteins, such as kinases (e.g., GSK-3β) or other enzymes, are employed to determine the direct or indirect impact of this compound on their function. semanticscholar.orgnih.govasm.org For instance, the kinase activity of GSK-3β has been assessed in the presence of different concentrations of this compound. nih.gov

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze cell populations based on their properties, including DNA content and the presence of apoptotic markers. mdpi.comnih.govresearchgate.netnih.govresearchgate.net

Cell Cycle Analysis: By staining cells with a DNA-binding dye (e.g., Propidium Iodide), flow cytometry can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). mdpi.comnih.govresearchgate.netnih.govresearchgate.net this compound has been shown to induce G2/M cell cycle arrest in SKOV3 and EC109 cells and G0/G1 phase arrest in lung adenocarcinoma cells. mdpi.comnih.govresearchgate.netnih.govresearchgate.net

Apoptosis Analysis: Using fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) exposed on the surface of early apoptotic cells) and a vital dye like Propidium Iodide (which stains the DNA of cells with compromised membranes), flow cytometry can differentiate between live, early apoptotic, late apoptotic, and necrotic cells. mdpi.comnih.govresearchgate.netnih.govresearchgate.net Flow cytometry analysis has demonstrated that this compound contributes to cell apoptosis in various cancer cell lines, including SKOV3 and lung adenocarcinoma cells. mdpi.comnih.govresearchgate.netnih.govresearchgate.net

Enzyme Activity Measurements

Measuring the activity of specific enzymes involved in processes like oxidative stress and apoptosis provides direct evidence of this compound's effects on these pathways.

Antioxidant Enzyme Activity: Assays for enzymes such as Superoxide (B77818) Dismutase (SOD) and Glutathione (B108866) Peroxidase (GSH-Px) are used to evaluate this compound's antioxidant capacity. semanticscholar.orgnih.govtandfonline.comresearchgate.nettandfonline.comijbs.comnih.gov this compound has been shown to enhance the activities of SOD and GSH-Px in cells subjected to oxidative stress. semanticscholar.orgnih.govtandfonline.comresearchgate.netijbs.comnih.gov

Caspase Activity: Assays measuring the activity of caspases, particularly Caspase-3 and Caspase-9, are used to confirm the induction of apoptosis, as these enzymes are key executioners in the apoptotic pathway. mdpi.comnih.govnih.govnih.govtandfonline.comresearchgate.netresearchgate.nettandfonline.comnih.gov this compound treatment has been linked to increased Caspase-3 and Caspase-9 activity in various cell models, consistent with its pro-apoptotic effects. mdpi.comnih.govnih.govnih.govtandfonline.comresearchgate.netresearchgate.nettandfonline.comnih.gov

Immunofluorescence and Immunohistochemistry for Tissue Analysis

Immunofluorescence (IF) and immunohistochemistry (IHC) are widely used techniques in this compound studies to visualize the presence and localization of specific proteins or cellular components within tissues. These methods rely on the principle of antibody-antigen binding, where antibodies are used to target specific molecules of interest. In IF, the antibodies are typically labeled with fluorescent dyes, allowing for direct visualization under a fluorescence microscope. IHC, on the other hand, often utilizes enzyme-linked antibodies that produce a colored precipitate at the site of antigen binding, visible under a light microscope.

These techniques have been applied in studies investigating this compound's effects on various tissues, including the colon and kidney. For instance, immunofluorescence staining has been used to examine the expression of mucin-2 (MUC2) protein in colonic tissue of mice with induced colitis, demonstrating that this compound treatment helped maintain proper MUC2 expression nih.gov. In studies on cisplatin-induced nephrotoxicity, immunohistochemical analysis has been employed to assess markers like Caspase-3 in kidney sections, indicating this compound's potential to inhibit apoptosis researchgate.net. Additionally, IHC has been used to detect the expression of nitrotyrosine, a marker of oxidative stress, in heart tissue, showing a decrease in nitrotyrosine expression in this compound-treated groups frontiersin.org. Immunofluorescence staining has also been utilized to examine genotoxic markers like γH2AX and 53BP1 to assess the potential genotoxic side effects of this compound elifesciences.orgresearchgate.net.

Functional Assays for Specific Activities

Functional assays are critical for evaluating the specific biological activities of this compound and its derivatives. These assays measure the direct impact of the compound on cellular or physiological processes.

Vasorelaxation Assays on Isolated Aortic Rings

Vasorelaxation assays using isolated aortic rings are a standard method to evaluate the effect of compounds on vascular smooth muscle tone. In these assays, aortic rings from model organisms, such as Sprague-Dawley rats, are dissected and suspended in an organ bath system. The rings are pre-contracted with vasoconstrictors like phenylephrine (B352888) (PE) or potassium chloride (KCl) to establish a baseline tone. This compound or its derivatives are then added cumulatively, and the resulting relaxation response is measured isometrically.

Studies using this method have shown that this compound induces dose-dependent relaxation on isolated rat aortic rings pre-contracted with either KCl or PE nih.govresearchgate.net. The maximal relaxations induced by this compound at 100 µM were reported as approximately 66.97% for KCl-induced contraction and 65.13% for PE-induced contraction nih.gov. The half-maximal effective concentration (EC50) values were determined to be 14.02 µM for KCl and 35.94 µM for PE nih.gov. These studies also explored the underlying mechanisms, suggesting that this compound-induced vasorelaxation was not dependent on the endothelium or nitric oxide (NO) production nih.govresearchgate.net. Furthermore, studies on this compound derivatives have demonstrated that their molecular structure significantly affects their vasorelaxation activity, with certain substituents enhancing or weakening the effect spandidos-publications.comnih.gov.

Table 1: Vasorelaxation Effects of this compound on Isolated Rat Aortic Rings

Pre-contracting AgentThis compound Concentration (µM)Maximal Relaxation (%)EC50 (µM)Citation
KCl10066.9714.02 nih.gov
Phenylephrine (PE)10065.1335.94 nih.gov

Collagen Gel Contraction Assays for Vascular Smooth Muscle Cells

Collagen gel contraction assays are utilized to assess the contractile activity of vascular smooth muscle cells (VSMCs) in a three-dimensional environment. VSMCs are embedded within a collagen gel matrix, and the degree of gel contraction reflects the contractile force generated by the cells. This assay is a valuable tool for studying the effects of compounds on VSMC function, which is crucial for maintaining blood pressure and vascular health spandidos-publications.comnih.gov.

Research has employed this assay to evaluate the inhibitory effect of this compound and its derivatives on VSMC contraction induced by agents like Angiotensin II (Ang II) spandidos-publications.comnih.govnih.gov. Ang II is known to promote cell contraction and enhance collagen contraction in rat aortic VSMCs nih.gov. Studies have shown that this compound derivatives can inhibit collagen contraction in a concentration-dependent manner spandidos-publications.comnih.gov. The inhibitory strength observed in the collagen gel contraction assay has been reported to be consistent with the results from vascular tension measurements using aortic rings spandidos-publications.comnih.gov. For instance, while Ang II significantly decreased the surface area of collagen gels, incubation with this compound derivatives attenuated this contraction in a dose-dependent manner spandidos-publications.com.

Oxidative Stress Markers (e.g., DHE, MitoSOX, ROS, MDA)

Evaluation of oxidative stress markers is a common approach to investigate the antioxidant properties of this compound. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. Various markers are measured to assess the level of oxidative stress, including Dihydroethidium (DHE), MitoSOX, total ROS, and Malondialdehyde (MDA).

DHE and MitoSOX are fluorescent probes used to detect superoxide radicals. DHE is oxidized by superoxide to ethidium, which intercalates into DNA and emits red fluorescence, while MitoSOX is specifically targeted to mitochondria to detect mitochondrial superoxide mdpi.combiorxiv.org. Increased fluorescence intensity indicates elevated superoxide levels. Measurement of total ROS can be done using various fluorescent probes that are sensitive to different reactive species. MDA is a lipid peroxidation product, and its level serves as a general marker for lipid oxidative damage mdpi.comnih.gov. Increased MDA levels indicate enhanced lipid peroxidation.

Studies have demonstrated that this compound can reduce oxidative stress in various models. For example, this compound has been shown to inhibit the expression of DHE and MitoSOX in certain cell types researchgate.net. It has also been reported to decrease levels of MDA and ROS nih.govresearchgate.netnih.gov. In a mouse model of cisplatin-induced kidney injury, this compound attenuated oxidative damage by reducing MDA levels and increasing the levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH) nih.gov. Similarly, this compound treatment decreased nitrotyrosine expression in heart tissue, indicating reduced oxidative stress frontiersin.org. The antioxidant effects of this compound are often linked to its ability to regulate signaling pathways involved in the antioxidant response, such as the Nrf2/Keap1 pathway nih.govresearchgate.netnih.gov.

Table 2: Effects of this compound on Oxidative Stress Markers

MarkerEffect of this compound TreatmentContext/ModelCitation
DHEDecreased expressionRenal mesangial cells researchgate.net
MitoSOXDecreased expressionRenal mesangial cells researchgate.net
ROSDecreased productionRenal mesangial cells, Microglial cells nih.govresearchgate.netnih.gov
MDADecreased levelsRenal mesangial cells, Kidney tissue, Microglial cells nih.govresearchgate.netnih.gov
NitrotyrosineDecreased expressionHeart tissue frontiersin.org

Cellular Viability Assays (e.g., MTT, CCK-8)

Cellular viability assays are fundamental for determining the number of viable cells after treatment with a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are commonly used colorimetric methods based on the metabolic activity of living cells creative-biogene.comrndsystems.commacgene.com. In the MTT assay, the yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in viable cells to insoluble purple formazan (B1609692) crystals, which are then dissolved, and the absorbance is measured creative-biogene.com. The CCK-8 assay uses a water-soluble tetrazolium salt (WST-8) that is reduced to a soluble yellow formazan dye by cellular dehydrogenases, and the absorbance is measured directly creative-biogene.comrndsystems.commacgene.com. The intensity of the color produced is proportional to the number of viable cells.

These assays are used to assess the potential cytotoxicity or protective effects of this compound on various cell types. For example, MTT assays have been used to measure the mitochondrial metabolic activity and viability of microglial cells after treatment with this compound and an inducing agent like β-amyloid nih.gov. CCK-8 assays have been employed to determine the viability of renal tubular epithelial cells treated with this compound and cisplatin (B142131) nih.gov. Studies have shown that this compound can improve cell viability in models of induced cell injury nih.govresearchgate.netijbs.com. For instance, this compound improved mitochondrial metabolic activity in Aβ-induced BV-2 cells nih.gov. In HepG2 cells, this compound enhanced cell viability, and this effect was linked to the activation of the AMPK/AKT/Nrf2 pathway ijbs.com. CCK-8 assays have also been used to evaluate the effect of this compound on the viability of esophageal cancer cells, showing a detrimental effect on their viability researchgate.net.

Table 3: Examples of Cell Viability Assay Applications in this compound Studies

Assay MethodCell TypeContext/Inducing AgentObserved Effect of this compoundCitation
MTTBV-2 cells (microglial)β-amyloidImproved viability nih.govresearchgate.net
MTTHepG2 cellsH2O2Enhanced cell viability ijbs.com
CCK-8Renal tubular epithelial cellsCisplatinImproved cell viability nih.gov
CCK-8EC109 cells (esophageal cancer)NoneDetrimental effect on viability researchgate.net

Evaluation of Myocardial Function (e.g., Echocardiography)

Echocardiography has been utilized in studies investigating the effects of this compound on cardiac function, particularly in models of cardiac remodeling. For instance, echocardiographic assessment has been performed in mice models of Angiotensin II-induced cardiac remodeling to evaluate parameters like FS% and EF% researchgate.netresearchgate.netnih.gov. These studies aim to determine if this compound treatment can prevent or ameliorate the cardiac dysfunction associated with remodeling. The results from such evaluations contribute to understanding this compound's potential therapeutic role in cardiovascular diseases.

Table 4: Echocardiography Parameters Used in this compound Cardiac Studies

ParameterDescriptionRelevance in this compound StudiesCitation
Left Ventricular (LV) ChamberSize and dimensions of the left ventricleAssessing cardiac hypertrophy and remodeling researchgate.netresearchgate.netnih.gov
Ejection Fraction (EF%)Percentage of blood pumped out of the LV with each beatIndicator of systolic function and pumping efficiency researchgate.netresearchgate.netnih.gov
Fractional Shortening (FS%)Percentage change in LV dimension during systoleAnother indicator of systolic function researchgate.netresearchgate.netnih.gov

Neuronal Damage Assessment (e.g., Infarct Volume, Cerebral Edema)

Assessment of neuronal damage following ischemic events is a critical aspect of evaluating the neuroprotective potential of therapeutic compounds like this compound. Key indicators of the extent of brain injury include infarct volume and cerebral edema. Preclinical studies utilizing animal models of cerebral ischemia-reperfusion (I/R) injury and hypoxic-ischemic encephalopathy (HIE) have investigated the effects of this compound on these parameters.

Research has demonstrated that this compound administration significantly reduces neuronal damage, including decreases in infarct volume and cerebral edema, in models of HIE in neonatal rats. nih.govnih.govcas.cz These findings suggest a protective effect of this compound against the acute brain injury associated with such conditions. nih.govcas.cz

Studies evaluating cerebral I/R injury in mice have also indicated that this compound treatment leads to reduced brain injury and improved neuronal viability. researchgate.netresearchgate.net Quantification of infarct volume using techniques such as 2,3,5-Triphenyltetrazolium chloride (TTC) staining has shown a significant decrease in infarct size in this compound-treated groups compared to control groups. nih.govnih.govcas.cz

Cerebral edema, often measured by assessing brain water content, is another crucial indicator of the severity of ischemic brain injury. nih.govcas.czjpccr.eu Elevated brain water content is observed following experimental HIE, and treatment with this compound has been shown to significantly reduce this increase. nih.govcas.cz This reduction in brain water content further supports the protective role of this compound in mitigating the swelling and fluid accumulation associated with ischemic damage. nih.govcas.cz

Detailed research findings from a study on hypoxic-ischemic encephalopathy in neonatal rats illustrate the impact of this compound on infarct volume and brain water content:

Treatment GroupInfarct Volume (% of whole brain)Brain Water Content (%)
ShamMinimalNormal
HIESignificantly IncreasedSignificantly Increased
HIE + this compoundSignificantly ReducedSignificantly Reduced
HIE + ML385Significantly IncreasedSignificantly Increased
HIE + ML385 + this compoundIncreased compared to HIE + this compoundIncreased compared to HIE + this compound

Note: Data is illustrative and based on the reported findings where this compound treatment significantly reduced infarct volume and brain water content compared to the HIE group, and the effect was attenuated by the Nrf2 inhibitor ML385. nih.govnih.govcas.cz

This data table highlights the significant protective effect of this compound on both infarct volume and cerebral edema in the context of HIE. The increase in these parameters in the HIE group reflects the severe neuronal damage caused by the insult, while this compound treatment effectively ameliorated these effects. nih.govnih.govcas.cz The partial reversal of this compound's protective effects by an Nrf2 inhibitor suggests a role for this pathway in mediating the observed reduction in neuronal damage. nih.govnih.govcas.cz

Emerging Research Areas and Future Directions for Farrerol Studies

Exploration of Novel Therapeutic Applications Beyond Established Areas

Emerging research is expanding the potential therapeutic applications of farrerol (B190892) beyond its previously recognized properties, such as anti-inflammatory and antioxidant effects. Studies are exploring its utility in addressing conditions like metabolic associated fatty liver disease (MAFLD) and tendinopathy.

Research indicates that this compound can alleviate insulin (B600854) resistance and hepatic steatosis in MAFLD by targeting protein tyrosine phosphatase non-receptor type 1 (PTPN1). nih.gov This suggests a potential role for this compound in managing metabolic disorders. Furthermore, this compound has shown promise in relieving collagenase-induced tendinopathy by inhibiting ferroptosis, highlighting a potential application in musculoskeletal health. researchgate.net

Investigation of this compound's Role in Modulating Advanced Biological Processes (e.g., Mitophagy, Ferroptosis beyond neuroprotection)

This compound's influence on advanced biological processes like mitophagy and ferroptosis is an active area of investigation. While its neuroprotective effects involving the inhibition of ferroptosis via the Nrf2 signaling pathway in hypoxic-ischemic encephalopathy (HIE) have been reported nih.govnih.gov, research is extending to other contexts.

Studies suggest a link between mitophagy and ferroptosis in various pathological conditions, including kidney injury and cerebral ischemia-reperfusion injury. imrpress.comresearchgate.net this compound has been shown to inhibit ferroptosis in the context of tendinopathy researchgate.net and protect against cisplatin-induced inflammation and renal fibrosis by activating Nrf2 and PINK1/Parkin-mediated mitophagy. researchgate.net This indicates that this compound can modulate these complex cellular processes beyond neurological contexts, potentially offering therapeutic benefits in conditions like renal fibrosis and tendinopathy.

Comprehensive Mechanistic Studies of this compound's Actions on Uncharacterized Molecular Targets

Delving into the precise molecular targets and mechanisms of this compound is crucial for understanding its full therapeutic potential. While some targets like GSK-3β and UCHL3 have been identified nih.govnih.gov, comprehensive studies are needed to uncover other uncharacterized molecular targets.

This compound has been shown to directly target GSK-3β, leading to the activation of the Nrf2-ARE pathway and protection against oxidative stress-induced injuries. nih.gov More recently, UCHL3 has been identified as a direct target of this compound, with this compound activating its deubiquitinase activity to promote RAD51 deubiquitination and enhance homologous recombination repair. nih.govdiagenode.comnih.gov These findings highlight the complexity of this compound's interactions at the molecular level and underscore the need for further research to identify and characterize additional targets and their downstream effects.

Development of Advanced Delivery Systems for Enhanced this compound Bioavailability and Target Specificity

Improving the delivery of this compound is a critical area for future research to enhance its therapeutic efficacy. Advanced drug delivery systems aim to improve bioavailability, target specificity, and reduce potential side effects of therapeutic compounds. formulationbio.comglobenewswire.combccresearch.com

Studies on this compound's pharmacokinetics have indicated that it is rapidly absorbed but also rapidly eliminated under certain administration routes, suggesting that its bioavailability could be a limiting factor for some applications. nih.gov Research into novel delivery technologies, such as nanoparticles, liposomes, and other carriers, is essential to optimize this compound's delivery to target tissues and cells, potentially increasing its effectiveness and allowing for lower dosages. formulationbio.comglobenewswire.combccresearch.com

Synergistic Effects of this compound with Other Bioactive Compounds or Therapeutic Agents

Investigating the synergistic effects of this compound in combination with other bioactive compounds or therapeutic agents presents a promising strategy to enhance therapeutic outcomes and potentially overcome limitations like drug resistance.

Research has explored the synergistic interactions of this compound with β-lactam antibiotics in combating methicillin-resistant Staphylococcus aureus (MRSA). This compound has been shown to enhance the antimicrobial activity of β-lactam antibiotics through multiple mechanisms, including inhibiting β-lactamase activity and attenuating PBP2a oligomerization. asm.orgresearchgate.net This demonstrates the potential of this compound to act in synergy with existing drugs, offering new strategies for treating challenging infections. Additionally, studies have shown synergistic effects of this compound with Tribuloside as an insecticide composition. google.com

Application of this compound in Advanced Biomedical Technologies (e.g., Genome Editing Potentiation)

This compound has demonstrated a notable application in advanced biomedical technologies, specifically in the potentiation of genome editing techniques like CRISPR/Cas9.

Q & A

Q. What molecular mechanisms underlie farrerol’s anti-inflammatory effects?

this compound inhibits pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (COX-2, iNOS) by suppressing phosphorylation of AKT, ERK1/2, JNK1/2, and NF-κB p65. In LPS-induced RAW264.7 cells and mastitis models, it attenuates inflammation via these pathways .

Q. How does this compound activate antioxidant pathways, and what biomarkers are involved?

this compound activates Nrf2, increasing downstream enzymes (HO-1, NQO1, GCLM) and reducing oxidative markers (ROS, MDA). In retinal cells, siRNA knockdown of Nrf2 abolishes its cytoprotective effects, confirming Nrf2’s role. Akt and MAPK phosphorylation are critical for this activation .

Q. What in vitro/vivo models demonstrate this compound’s antitumor effects?

this compound inhibits lung squamous cell carcinoma invasiveness by regulating epithelial-mesenchymal transition (EMT) inducers (e.g., E-cadherin upregulation, Slug/Zeb-1 downregulation). In SKOV3 ovarian cancer cells, it induces G2/M arrest and apoptosis via ERK-dependent caspase-3/PARP activation .

Q. How is this compound’s hepatoprotective effect evaluated in acetaminophen (APAP)-induced toxicity?

Mouse models show this compound reduces ALT/AST levels, mortality, and histopathological damage (necrosis, hemorrhage). Mechanistically, it suppresses JNK phosphorylation, mitochondrial Bax translocation, and cytochrome c release while activating AMPK/AKT/Nrf2 pathways .

Advanced Research Questions

Q. How do structural modifications of this compound derivatives enhance vasorelaxant activity?

Ortho electron-withdrawing substituents on ring B improve vasorelaxation, while hydroxyl/methoxy groups reduce activity. Para electron-donating groups enhance efficacy. Collagen gel contraction assays and aortic ring tension tests validate structure-activity relationships .

Q. What metabolic pathways are involved in this compound’s biotransformation, and how are they characterized?

UHPLC/Q-TOF-MS identifies 42 in vivo metabolites (oxidation, reduction, methylation, glucuronidation, sulfation) and 15 in vitro metabolites in liver microsomes. Key enzymes include cytochrome P450 and UDP-glucuronosyltransferases .

Q. Why does this compound show differential efficacy in asthma vs. acute lung injury (ALI) models?

In OVA-induced asthma, this compound reduces Th2 cytokines, IgE, and chemokines via PI3K/NF-κB inhibition. However, it lacks efficacy in LPS-induced ALI, suggesting context-dependent pathway modulation .

Q. How do Nrf2 and autophagy pathways interact in this compound’s hepatoprotection?

In Nrf2-deficient mice, this compound’s protective effects are partially retained via autophagy activation (LC3-II, Atg5/7 upregulation). This redundancy highlights dual antioxidative and autophagic mechanisms in APAP toxicity .

Q. What organ-specific protective mechanisms are observed in this compound’s action?

  • Kidney : Reduces cisplatin-induced apoptosis by inhibiting p53, Bax, and caspase-3 in tubular cells .
  • Heart : Attenuates Ang II-induced hypertension and cardiac remodeling by modulating ERK/p38 signaling .

Q. Methodological Notes

  • Contradictions : While this compound consistently activates Nrf2, its efficacy in Nrf2-deficient models (e.g., partial hepatoprotection via autophagy) underscores pathway redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.